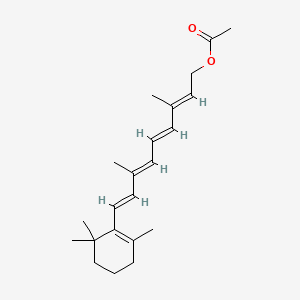![molecular formula C16H16N3NaO7S2 B7790742 sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a semisynthetic cephamycin antibiotic known for its resistance to beta-lactamase . Cephamycins are a subgroup of beta-lactam antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cephamycin antibiotics typically involves the modification of naturally occurring cephalosporin C. This process includes the introduction of a methoxy group at the 7-alpha position of the cephalosporin nucleus, which is crucial for beta-lactamase resistance. The synthetic route often involves multiple steps, including protection and deprotection of functional groups, selective acylation, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of cephamycin antibiotics involves fermentation processes using specific strains of bacteria, such as Streptomyces clavuligerus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic. Chemical modifications are subsequently performed to enhance the antibiotic’s properties, such as stability and resistance to enzymatic degradation.
化学反应分析
Types of Reactions
Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cephamycin molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the cephamycin structure, affecting its pharmacokinetic properties.
Substitution: Substitution reactions, particularly at the 7-alpha position, are crucial for introducing functional groups that confer beta-lactamase resistance.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated hydrocarbons, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various cephamycin derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.
科学研究应用
Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, have a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactamase resistance mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance.
Medicine: Used in the development of new antibiotics and in clinical studies to treat bacterial infections.
Industry: Applied in the production of pharmaceutical formulations and in the study of fermentation processes for antibiotic production.
作用机制
Cephamycin antibiotics exert their effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell. The presence of a methoxy group at the 7-alpha position enhances resistance to beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.
相似化合物的比较
Similar Compounds
Cephalexin: Another beta-lactam antibiotic with a similar mechanism of action but lacking the methoxy group at the 7-alpha position.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity but different structural modifications.
Cefotaxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its methoxy group at the 7-alpha position, which confers resistance to beta-lactamase enzymes. This structural feature distinguishes it from other cephalosporins and enhances its effectiveness against beta-lactamase-producing bacteria.
属性
IUPAC Name |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUOVJNSFPWDD-XMZRARIVSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
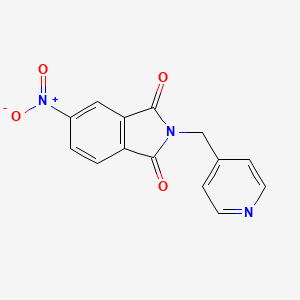
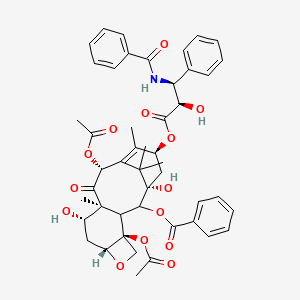
![acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790680.png)
![2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B7790683.png)
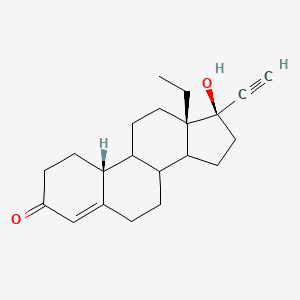
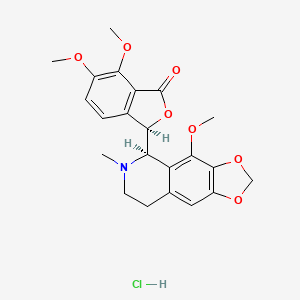
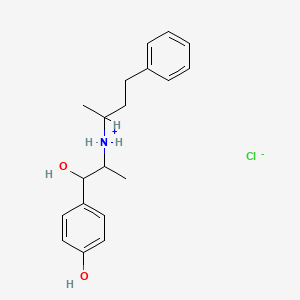
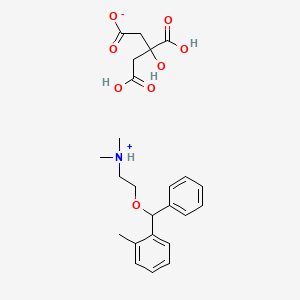
![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790710.png)
![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790716.png)
![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)
![sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790748.png)
![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B7790751.png)
